Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Description

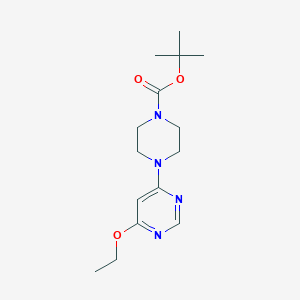

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carbamate group and a 6-ethoxypyrimidin-4-yl moiety. The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, enabling selective deprotection during synthetic workflows. The ethoxy group on the pyrimidine ring contributes to electronic effects, influencing reactivity and intermolecular interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-5-21-13-10-12(16-11-17-13)18-6-8-19(9-7-18)14(20)22-15(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCMJTATNXOZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 6-ethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group on the pyrimidine ring is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.

Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like DMF or DMSO at moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a promising candidate for designing new drugs with improved efficacy and safety profiles.

Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a key intermediate in the synthesis of various therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structural analogues of tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate, highlighting substituent differences and their implications:

Stability and Reactivity

- Gastric Fluid Stability: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid due to hydrolytic susceptibility of the oxazolidinone ring .

- Electron-Withdrawing Effects : Chloro and trifluoromethyl substituents (e.g., in ) enhance electrophilicity, enabling nucleophilic aromatic substitution, whereas ethoxy groups stabilize via electron donation .

Biological Activity

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 308.38 g/mol

- CAS Number : 1353972-65-2

The compound features a piperazine ring substituted with an ethoxypyrimidine moiety, which contributes to its unique biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90). HSP90 is crucial for the stability and function of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in reduced tumor growth and increased apoptosis in cancer cells .

Case Study: HSP90 Inhibition

A study demonstrated that derivatives of piperazine compounds, including those with ethoxypyrimidine substitutions, effectively inhibited HSP90 activity. This inhibition was associated with significant anti-tumor effects in vitro and in vivo, particularly against breast cancer models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. This effect is mediated through the modulation of signaling pathways involved in cell survival and inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's structural features enable it to interact with microbial membranes, leading to cell lysis and death .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- HSP90 Inhibition : Disruption of client protein stability.

- Neuroprotection : Modulation of oxidative stress pathways.

- Antimicrobial Action : Disruption of microbial cell membranes.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate with high yield?

- Methodological Answer : The synthesis typically involves coupling a piperazine-carboxylate precursor with a substituted pyrimidine. For example, tert-butyl piperazine-1-carboxylate can react with 6-ethoxy-4-chloropyrimidine under reflux in 1,4-dioxane with potassium carbonate (K₂CO₃) as a base. Reaction conditions at 110°C for 12 hours yield ~88% product . Alternative methods using triethylamine in DMF at 90°C for 8 hours achieve ~76% yield, but solvent choice impacts purity . Key parameters:

- Catalyst : K₂CO₃ or triethylamine.

- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane, DMF).

- Temperature : 90–110°C.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- LCMS (ES+) : To confirm molecular weight (e.g., observed [M+H]+ = 243 for related bromopyrimidine analogs) .

- ¹H/¹³C NMR : Peaks for the tert-butyl group (~1.49 ppm, singlet) and pyrimidine protons (~6.5–8.2 ppm) are critical markers .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings and piperazine chair conformation) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine substitution be mitigated in this compound’s synthesis?

- Methodological Answer : Regioselectivity depends on the electron-withdrawing/donating effects of substituents. For example:

- 6-Ethoxy vs. 4-chloro positions : Ethoxy groups act as electron donors, directing nucleophilic substitution to the 4-position of pyrimidine. Computational modeling (DFT) or Hammett σ values can predict reactivity .

- Experimental validation : Competitive reactions with isotopic labeling (e.g., ²H/¹³C) to track substitution sites .

Q. How do steric and electronic factors influence the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Steric effects : The tert-butyl group may hinder binding to flat active sites (e.g., ATP pockets in kinases). Replace with smaller groups (e.g., methyl) to assess activity changes .

- Electronic effects : Ethoxy groups increase electron density on pyrimidine, enhancing π-stacking with aromatic residues. Replace with electron-withdrawing groups (e.g., nitro) to test binding affinity shifts .

- Assay design : Use fluorescence polarization or SPR to quantify binding kinetics .

Q. How to resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles in monoclinic systems) may arise from:

- Crystallization conditions : Solvent polarity (e.g., ethanol vs. hexane) affects packing .

- Twinned crystals : Use SHELXL for refinement and check for R-factor convergence .

- Validation tools : Check for outliers using Mercury’s Mogul geometry analysis .

Data Analysis & Experimental Design

Q. What computational tools are recommended for modeling this compound’s supramolecular interactions?

- Methodological Answer :

- Hirshfeld surface analysis : Maps close contacts (e.g., O–H⋯N hydrogen bonds) in CrystalExplorer .

- Molecular dynamics (GROMACS) : Simulates solvent effects on conformational stability .

- Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., Bruton’s tyrosine kinase) .

Q. How to optimize reaction scalability without compromising yield?

- Methodological Answer :

- Batch vs. flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of tert-butyl groups) .

- Catalyst recycling : Immobilize K₂CO₃ on mesoporous silica for reuse .

- Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .

Tables of Key Data

| Reaction Optimization | Conditions | Yield | Reference |

|---|---|---|---|

| 1,4-Dioxane, K₂CO₃, 110°C, 12h | Piperazine + 5-bromo-pyrimidine | 88.7% | |

| DMF, Triethylamine, 90°C, 8h | Alternative solvent system | 76% |

| Structural Parameters | Value | Technique | Reference |

|---|---|---|---|

| Dihedral angle (piperazine-pyrimidine) | 25.61° ± 0.09° | XRD | |

| Crystallographic space group | P21/n | XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.